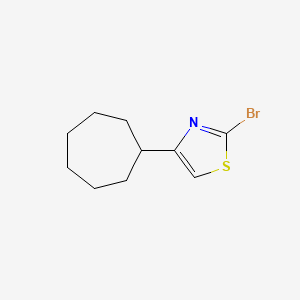

2-Bromo-4-cycloheptyl-1,3-thiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of chemistry. nih.govnumberanalytics.com Its unique electronic and structural properties make it a versatile component in a vast array of chemical applications, from pharmaceuticals to materials science. numberanalytics.comtandfonline.com

The exploration of thiazole chemistry dates back to the late 19th century. numberanalytics.com A pivotal moment in its history was the development of the Hantzsch thiazole synthesis in 1887, a method that involves the reaction of α-haloketones with thioamides and remains a widely used and fundamental approach for constructing the thiazole core. numberanalytics.comnih.govorganic-chemistry.org Over the years, numerous other methods, such as the Cook-Heilbron and Gabriel syntheses, have been developed to access diverse thiazole derivatives. researchgate.net More recent advancements have focused on developing more efficient, sustainable, and environmentally friendly synthetic routes, including the use of catalysts and green chemistry approaches. numberanalytics.comresearchgate.net

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a wide range of biological targets. nih.govbohrium.com This versatility has led to the incorporation of the thiazole ring into numerous clinically approved drugs with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govbohrium.com The thiazole ring's aromaticity and the presence of both a nitrogen and a sulfur atom contribute to its unique reactivity, allowing for various chemical transformations and the synthesis of complex molecules. numberanalytics.com Beyond pharmaceuticals, thiazole derivatives are also investigated for applications in materials science, such as in the development of conductive polymers and organic light-emitting diodes (OLEDs). numberanalytics.com

Overview of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocyclic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of paramount importance in synthetic organic chemistry. jeyamscientific.in They serve as versatile building blocks for the construction of more complex molecules through a variety of chemical reactions. jeyamscientific.in

In the context of halogenated heterocycles, the bromine atom plays a crucial role as an excellent leaving group in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent metal catalyst, initiating the catalytic cycle. yonedalabs.comwikipedia.org This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. wikipedia.org The reactivity of halogens as leaving groups generally follows the order I > Br > Cl, making bromo-substituted heterocycles a good balance between reactivity and stability for many synthetic applications. nih.gov

The position of the halogen atom on the thiazole ring dictates the regioselectivity of subsequent functionalization reactions. In the case of 2-bromothiazole (B21250), the bromine at the 2-position is susceptible to a variety of transformations. For instance, metalation at a different position on the ring can be achieved, followed by reaction with an electrophile, leading to the synthesis of polysubstituted thiazoles. acs.org The inherent electronic properties of the thiazole ring, influenced by the nitrogen and sulfur heteroatoms, direct the outcome of these reactions. numberanalytics.com Directing groups can also be employed to achieve high regioselectivity in C-H halogenation reactions, further expanding the synthetic utility of these compounds. rsc.org The ability to selectively functionalize specific positions on the thiazole ring is critical for the targeted synthesis of complex molecules with desired properties. baranlab.org

Structural Context of 2-Bromo-4-cycloheptyl-1,3-thiazole

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1781438-95-6 |

| Molecular Formula | C10H14BrNS |

| Molecular Weight | 260.19 g/mol |

| MDL Number | MFCD30502154 |

This table summarizes key identifiers for this compound. chemsrc.combldpharm.com

Rationale for the Thiazole Core and Cycloheptyl Moiety Integration

The integration of a thiazole core with a cycloheptyl moiety in the structure of this compound is a deliberate design choice aimed at imparting specific chemical and biological properties.

The Thiazole Core: The thiazole ring is a bioisostere of other aromatic systems and is a key component in a wide array of pharmacologically active compounds, including those with antibacterial, antifungal, anti-inflammatory, and antitumor properties. researchgate.netijsrst.comnih.gov Its presence in a molecule can facilitate interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The heteroatoms (N and S) provide sites for coordination and hydrogen bonding, while the aromatic system allows for electronic interactions.

The Cycloheptyl Moiety: Large, non-polar, and flexible cycloalkyl groups like cycloheptyl are often incorporated into drug candidates to modulate their physicochemical properties. The cycloheptyl group significantly increases the lipophilicity (fat-solubility) of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Research on related structures has shown that replacing aromatic rings with cycloalkyl groups, such as cyclohexyl, can transform a compound's biological activity. nih.gov For example, in a series of P-glycoprotein modulators, replacing a benzophenone (B1666685) moiety with a cyclohexyl group converted ATPase stimulators into inhibitors. nih.gov The conformational flexibility of the seven-membered cycloheptyl ring allows it to adopt various shapes, potentially enabling a better fit within a receptor's binding site compared to more rigid aromatic or smaller cycloalkyl groups. tandfonline.comacs.org

Significance of Bromine at C-2 and Cycloheptyl at C-4 in 1,3-Thiazoles

The specific placement of the bromine atom at the C-2 position and the cycloheptyl group at the C-4 position is critical to the compound's reactivity and potential function.

Bromine at C-2: The C-2 position of the thiazole ring is electronically distinct. It is adjacent to both the sulfur and nitrogen atoms, making it electron-deficient and thus the most reactive site for nucleophilic substitution and metal-halogen exchange. researchgate.net A bromine atom at this position is an excellent leaving group and a prime site for synthetic elaboration through cross-coupling reactions. researchgate.net This allows chemists to use this compound as a versatile intermediate, readily coupling it with a wide range of other molecules (boronic acids, organozinc reagents, stannanes) to build a library of more complex derivatives for screening and optimization. researchgate.netresearchgate.net This regioselective reactivity is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1781438-95-6 | C₁₀H₁₄BrNS | 260.20 |

| 2-Bromo-4-methylthiazole | 7238-61-1 | C₄H₄BrNS | 178.05 |

| 4-Bromo-2-cyclopropyl-1,3-thiazole | Not Available | C₆H₆BrNS | 204.09 |

| 2-Bromo-4-phenyl-1,3-thiazole | 34633-91-9 | C₉H₆BrNS | 240.12 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-cycloheptyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNS/c11-10-12-9(7-13-10)8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYUSAJIONFAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Cycloheptyl 1,3 Thiazole

Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a fundamental step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed for this purpose, including the Hantzsch thiazole synthesis, one-pot multi-component reactions, and other cyclization approaches.

Hantzsch Thiazole Synthesis and its Adaptations.Current time information in Bangalore, IN.acgpubs.orgthieme-connect.comnih.govscilit.comchemhelpasap.comsynarchive.comcutm.ac.inresearchgate.netbepls.com

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This method typically involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com The reaction is known for its high yields and straightforward procedure. chemhelpasap.com

The core of the Hantzsch synthesis is the condensation of an α-halocarbonyl compound with a source of an N-C-S fragment, most commonly a thioamide. chemhelpasap.comsynarchive.com The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the ring. chemhelpasap.com For the synthesis of 4-cycloheptyl-1,3-thiazole, the key precursors would be a cycloheptyl-containing α-haloketone and a suitable thioamide, such as thioformamide, to provide the unsubstituted C-2 position prior to bromination.

The general mechanism involves the initial reaction of the sulfur of the thioamide with the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with some syntheses proceeding in neutral solvents like methanol, while others may be performed under acidic conditions, which can influence the regioselectivity of the reaction. chemhelpasap.comrsc.org

Table 1: Reactants for Hantzsch Thiazole Synthesis

| α-Halocarbonyl Precursor | N-C-S Fragment | Resulting Thiazole Core |

| 1-Bromo-2-cycloheptylethanone | Thioformamide | 4-Cycloheptyl-1,3-thiazole |

| 1-Chloro-2-cycloheptylethanone | Thioformamide | 4-Cycloheptyl-1,3-thiazole |

| 1-Bromo-2-cycloheptylethanone | Thiourea | 2-Amino-4-cycloheptyl-1,3-thiazole |

Design of Cycloheptyl-Containing α-Haloketone Precursors

A crucial starting material for the Hantzsch synthesis of the target molecule is an α-haloketone bearing a cycloheptyl group. The synthesis of such precursors is a key step. One common method for preparing α-haloketones is through the direct halogenation of the corresponding ketone. chemistryviews.org For instance, cycloheptyl methyl ketone can be synthesized and then subjected to halogenation at the α-position.

Another approach involves the reductive halogenation of α,β-unsaturated ketones. organic-chemistry.org This method allows for the selective synthesis of unsymmetrical α-haloketones. organic-chemistry.org Additionally, α-haloketones can be prepared from the hydration of 1-haloalkynes, a reaction compatible with various functional groups, including a cycloheptyl moiety. researchgate.net The choice of method depends on the availability of starting materials and the desired selectivity.

One-Pot Multi-Component Reactions for Thiazole Synthesis.acgpubs.orgthieme-connect.comnih.govscilit.comresearchgate.net

One-pot multi-component reactions (MCRs) offer an efficient alternative to traditional multi-step syntheses, often providing higher yields and milder reaction conditions. thieme-connect.com Several MCRs have been developed for the synthesis of thiazoles. thieme-connect.comscilit.com For example, a one-pot reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide can yield 2,4-disubstituted thiazoles. thieme-connect.comscilit.com While this specific MCR yields a substituted C-2 position, modifications could potentially be adapted for the synthesis of the desired 4-cycloheptylthiazole core.

Another one-pot approach involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds to produce thiazole derivatives in excellent yields with short reaction times. acgpubs.org Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions. nih.gov

Table 2: Comparison of One-Pot Thiazole Synthesis Strategies

| Reaction Type | Key Reactants | Advantages |

| Isocyanide-based MCR | Oxo component, primary amine, thiocarboxylic acid, isocyanide | High variability, single-step process. thieme-connect.comscilit.com |

| Hantzsch-type MCR | α-haloketone, thiosemicarbazide, carbonyl compound | Short reaction times, high yields, simple workup. acgpubs.org |

| Chemoenzymatic MCR | Secondary amine, benzoyl isothiocyanate, dimethyl but-2-ynedioate | Mild reaction conditions, high yields, environmentally friendly. nih.gov |

Alternative Cyclization Approaches for 1,3-Thiazoles.cutm.ac.inbepls.comjournals.co.za

Beyond the Hantzsch synthesis, other methods for constructing the 1,3-thiazole ring exist. The Cook-Heilbron synthesis, for instance, involves the reaction of an α-aminonitrile with carbon disulfide. cutm.ac.inwikipedia.org Another method is the Gabriel synthesis, which utilizes the reaction of an acylaminoketone with a phosphorus pentasulfide. cutm.ac.in

More recent approaches have explored the use of α-diazoketones as alternatives to α-haloketones in reactions with thiourea, offering a potentially more resilient chemical pathway. bepls.comchemrxiv.org The reaction of vinyl bromides with subsequent intramolecular nucleophilic substitution can also lead to the formation of substituted thiazoles. cutm.ac.in An iodocyclization of a 2-aza-1,3-butadiene intermediate has also been reported as a route to 2,5-substituted thiazoles. journals.co.za

Introduction of the Bromine Atom at the C-2 Position

Once the 4-cycloheptyl-1,3-thiazole core is synthesized, the final step is the introduction of a bromine atom at the C-2 position. Thiazole is less aromatic and electron-rich than thiophene, making electrophilic aromatic substitution more challenging and often requiring aggressive reaction conditions. lookchem.com

Deprotonation with strong bases, such as organolithium compounds, occurs at the C-2 position, which can then be quenched with an electrophilic bromine source. wikipedia.org Direct bromination of thiazole can also be achieved, though it may require high temperatures. ias.ac.in For instance, vapor-phase bromination of thiazole has been shown to yield 2-bromothiazole (B21250). ias.ac.in

The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds. rsc.org In some cases, the direct bromination of an electron-rich precursor like 2-aminothiazole (B372263) followed by a Sandmeyer-type reaction can be an effective route to 2-bromothiazole. lookchem.com A decarboxylative bromination of a thiazole-5-carboxylic acid has also been developed as a method to introduce bromine at the 5-position, highlighting the diverse strategies available for halogenating the thiazole ring. researchgate.net For the synthesis of 2-bromo-4-cycloheptyl-1,3-thiazole, direct bromination of the pre-formed 4-cycloheptyl-1,3-thiazole with a suitable brominating agent would be the most direct approach.

Table 3: Methods for Bromination of the Thiazole Ring

| Method | Brominating Agent | Position Selectivity | Key Considerations |

| Direct Halogenation | Br₂ | C-2 (under harsh conditions) | May require high temperatures; potential for multiple brominations. ias.ac.in |

| Deprotonation-Halogenation | Organolithium base, then Br₂ | C-2 | Requires anhydrous conditions and strong base. wikipedia.org |

| From Amino Precursor | NBS, then Sandmeyer reaction | C-2 | Multi-step process starting from 2-aminothiazole. lookchem.com |

Direct Bromination of the Thiazole Ring

The introduction of a bromine atom onto the thiazole ring can be achieved via electrophilic aromatic substitution. The success of this approach hinges on controlling the regioselectivity of the reaction to favor substitution at the C-2 position.

The thiazole ring is an electron-rich heterocycle, susceptible to electrophilic attack. The position of substitution is influenced by the electron density of the ring carbons and the reaction conditions. The C-5 position is generally the most nucleophilic and prone to electrophilic substitution. However, bromination at the C-2 position can be achieved, although it may require specific reagents and conditions to overcome the inherent reactivity of the C-5 position. The synthesis of the full family of bromothiazoles has been a subject of study to optimize their production, often involving sequential bromination and debromination steps to achieve the desired isomer. acs.org

For the target molecule, direct bromination would be performed on the precursor, 4-cycloheptyl-1,3-thiazole. The large cycloheptyl group at the C-4 position may exert some steric influence, but electronic effects typically dominate the regiochemical outcome in thiazole bromination.

N-Bromosuccinimide (NBS) serves as a versatile and milder alternative to molecular bromine (Br₂) for electrophilic bromination. chemeurope.com It is a crystalline solid that is easier and safer to handle than liquid bromine. NBS can be used for the bromination of various aromatic and heteroaromatic compounds. In the context of thiazole synthesis, NBS is also frequently used to generate α-bromo-1,3-diketones in situ for subsequent Hantzsch condensation. rsc.orgresearchgate.net

The reaction with NBS typically proceeds in a suitable organic solvent, and the reactivity can be modulated by the addition of a radical initiator (like AIBN) or by performing the reaction under photochemical conditions, although for aromatic substitution, an ionic pathway is more common. The choice of solvent and temperature is critical in controlling the selectivity of the bromination process.

Table 1: General Conditions for Direct Bromination using NBS

| Parameter | Condition | Purpose |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine (Br⁺). chemeurope.com |

| Substrate | 4-cycloheptyl-1,3-thiazole | The precursor molecule to be brominated. |

| Solvent | CCl₄, CH₂Cl₂, or CH₃CN | To dissolve reactants and facilitate the reaction. |

| Initiator (optional) | AIBN or Benzoyl Peroxide | To initiate a radical pathway, if desired. |

| Temperature | Room Temperature to Reflux | To control the reaction rate and selectivity. |

Bromine Incorporation via Functional Group Transformation (e.g., from 2-Aminothiazole)

An alternative and often more regioselective method for introducing a bromine atom at the C-2 position is through the chemical transformation of a pre-existing functional group. The Sandmeyer reaction, which converts a primary aromatic amine into a halide via a diazonium salt intermediate, is a classic and highly effective strategy for this purpose. nih.gov

This two-step process begins with the synthesis of 2-amino-4-cycloheptyl-1,3-thiazole. This precursor is then converted to the target 2-bromo derivative.

Diazotization: The 2-amino group is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., H₂SO₄ or HBr), or an alkyl nitrite (e.g., tert-butyl nitrite) in an organic solvent, to form a 2-diazonium salt. The stability of thiazole-2-diazonium salts can be a concern, and reaction conditions must be carefully controlled, often at low temperatures (0–5 °C).

Halogenation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper salt facilitates the decomposition of the diazonium salt and the introduction of the bromide nucleophile onto the C-2 position of the thiazole ring, releasing nitrogen gas. nih.gov

Studies on the halogenation of 2-amino-1,3-thiazoles have shown that the choice of reagents and temperature is critical for regioselectivity. For instance, while direct bromination might affect the C-5 position, the Sandmeyer reaction provides a reliable route to C-2 halogenation. nih.gov Using CuBr specifically directs the substitution to the C-2 position, whereas other conditions might lead to mixtures of products or substitution at other sites. nih.gov

Table 2: Typical Reagents for Sandmeyer Bromination of 2-Aminothiazole

| Step | Reagent | Role |

| Diazotization | tert-Butyl nitrite or NaNO₂/HBr | Converts the primary amino group to a diazonium salt. nih.gov |

| Halogenation | Copper(I) Bromide (CuBr) | Catalyzes the substitution of the diazonium group with bromide. nih.govnih.gov |

| Substrate | 2-amino-4-cycloheptyl-1,3-thiazole | The starting material for the transformation. |

| Solvent | Acetonitrile or aqueous acid | Reaction medium for the diazotization and substitution. nih.gov |

Incorporation of the Cycloheptyl Moiety at the C-4 Position

The synthesis of the core thiazole structure with the desired cycloheptyl substituent at the C-4 position is the foundational step for subsequent bromination. This is typically achieved through a cyclocondensation reaction, most notably the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis is a powerful and widely used method for constructing the thiazole ring from basic building blocks. acs.orgchemtube3d.com The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. chemeurope.commdpi.com By selecting an α-haloketone that already contains the cycloheptyl group, this substituent can be precisely placed at the C-4 position of the resulting thiazole ring.

To synthesize the necessary precursors for the bromination reactions described above, the following Hantzsch strategies can be employed:

Synthesis of 4-cycloheptyl-1,3-thiazole: This precursor for direct bromination is synthesized by reacting an appropriate cycloheptyl-containing α-haloketone (e.g., 2-bromo-1-cycloheptylethan-1-one) with thioformamide.

Synthesis of 2-amino-4-cycloheptyl-1,3-thiazole: This precursor for the Sandmeyer reaction is synthesized by reacting the same cycloheptyl-containing α-haloketone with thiourea. nih.gov This reaction is a common pathway for producing 2-aminothiazole derivatives. nih.gov

The α-haloketone itself can be prepared from a corresponding ketone (e.g., cycloheptyl methyl ketone) via α-halogenation using reagents like bromine or NBS. wikipedia.org

Table 3: Hantzsch Synthesis of Cycloheptyl-Thiazole Precursors

| Target Precursor | Reactant 1 (α-Haloketone) | Reactant 2 (Thioamide source) | Key Reaction |

| 4-cycloheptyl-1,3-thiazole | 2-bromo-1-cycloheptylethan-1-one | Thioformamide | Hantzsch Thiazole Synthesis |

| 2-amino-4-cycloheptyl-1,3-thiazole | 2-bromo-1-cycloheptylethan-1-one | Thiourea | Hantzsch Thiazole Synthesis nih.gov |

Post-functionalization Strategies on the Thiazole Ring

Post-functionalization of a pre-formed thiazole ring system is a versatile strategy for introducing molecular diversity. In the context of synthesizing this compound, this would typically involve creating the 4-cycloheptyl-1,3-thiazole scaffold first, followed by bromination at the 2-position. However, the reverse, starting with a di-halogenated thiazole and introducing the cycloheptyl group, is also a viable, albeit potentially more complex, route.

Cross-Coupling Reactions with Cycloheptyl-Containing Reagents

While direct cross-coupling to install a cycloheptyl group at the 4-position of a pre-existing 2-bromothiazole is not a commonly documented specific synthesis for this exact molecule, the principles of modern cross-coupling reactions provide a theoretical framework for such a transformation. Reactions like Suzuki, Negishi, and Stille couplings are powerful tools for forming carbon-carbon bonds on heterocyclic rings. researchgate.net

A hypothetical approach could involve a starting material like 2,4-dibromothiazole (B130268). The challenge lies in the regioselective substitution of one bromine atom over the other. The reactivity of the halogenated positions on the thiazole ring is different, which can be exploited to control the reaction. Generally, the 2-position of a thiazole is more susceptible to nucleophilic attack and metal-halogen exchange than the 4- or 5-positions. nih.gov

Negishi Coupling: A potential route could involve the Negishi cross-coupling of 2,4-dibromothiazole with a cycloheptylzinc reagent. The reaction would likely be catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. The regioselectivity would be a critical factor to control, potentially favoring substitution at the more reactive 2-position, which is not the desired outcome for creating a 4-cycloheptyl intermediate.

Suzuki Coupling: Similarly, a Suzuki coupling could be envisioned using cycloheptylboronic acid or a related boronate ester. The choice of palladium catalyst and ligands would be crucial in directing the regioselectivity. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to maximize the yield and purity of this compound. The most plausible synthetic route appears to be a two-step process: the Hantzsch synthesis of 2-amino-4-cycloheptyl-1,3-thiazole, followed by a Sandmeyer reaction.

Hantzsch Thiazole Synthesis Optimization:

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.net For the synthesis of 2-amino-4-cycloheptyl-1,3-thiazole, the reactants would be 2-bromo-1-cycloheptylethanone (B124737) and thiourea.

| Parameter | Condition | Expected Outcome |

| Solvent | Ethanol (B145695), Methanol, or a mixture with water | Ethanol is a common solvent for Hantzsch synthesis, often leading to good yields. mdpi.com |

| Temperature | Reflux | Heating is typically required to drive the condensation and cyclization. |

| Reaction Time | Several hours | The reaction progress would be monitored by thin-layer chromatography (TLC). |

| Base | Mild base (e.g., sodium acetate) or no base | A base can be used to neutralize the HBr formed during the reaction, which can improve yields. |

A one-pot approach, where the α-haloketone is generated in situ followed by the addition of the thioamide, can also be an efficient strategy. acgpubs.org

Sandmeyer Reaction Optimization:

The conversion of the 2-amino group to a bromo group is typically achieved through a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) bromide solution. wikipedia.orgresearchgate.net

| Parameter | Condition | Expected Outcome |

| Diazotization Reagent | Sodium nitrite in an acidic medium (e.g., HBr) | This is the standard method for forming the diazonium salt. |

| Temperature | 0-5 °C | Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt. |

| Copper Salt | Copper(I) bromide (CuBr) | CuBr is the classic reagent for introducing the bromine atom in a Sandmeyer reaction. wikipedia.org |

| Acid | Hydrobromic acid (HBr) | HBr serves as both the acid for diazotization and the source of bromide ions. |

The yield of Sandmeyer reactions on 2-aminothiazoles can be variable, and byproducts are common. Careful control of the reaction conditions is essential for a successful outcome. nih.gov

Purification and Isolation Techniques

The final step in the synthesis of this compound is its purification and isolation from the reaction mixture. The choice of technique will depend on the physical properties of the compound and the nature of the impurities.

Post-Hantzsch Synthesis Purification:

The intermediate, 2-amino-4-cycloheptyl-1,3-thiazole, is likely to be a solid. After the reaction, the mixture is typically cooled and the product may precipitate.

Filtration: The crude product can be collected by filtration.

Washing: The filter cake should be washed with a suitable solvent, such as cold water or a mixture of ethanol and water, to remove unreacted starting materials and soluble byproducts.

Recrystallization: For higher purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a standard method.

Post-Sandmeyer Reaction Purification:

The final product, this compound, is expected to be a non-polar compound.

Extraction: After the reaction, the mixture is typically neutralized and extracted with an organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

Washing: The organic extract is washed with water and brine to remove inorganic salts and other water-soluble impurities.

Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The most common method for purifying non-polar organic compounds is column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, would likely be used to elute the product.

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation could be an effective purification method.

The purity of the final compound would be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Reactivity and Transformations of 2 Bromo 4 Cycloheptyl 1,3 Thiazole

Nucleophilic Substitution at the C-2 Bromine

The bromine atom at the C-2 position of the thiazole (B1198619) ring is a key functional group that enables a range of nucleophilic substitution reactions. These transformations are fundamental for introducing diverse substituents and constructing complex molecular architectures. A primary method to achieve this is through metalation, particularly lithiation, which generates a potent nucleophilic intermediate.

Metalation Reactions (e.g., Lithiation)

Metalation of 2-bromothiazoles, typically through a halogen-metal exchange, is a powerful strategy for creating a nucleophilic carbon center at the C-2 position. wikipedia.orgbyu.edu This process involves treating the bromo-substituted thiazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. growingscience.comresearchgate.net The resulting 2-lithiothiazole is a highly reactive intermediate that can readily react with a wide array of electrophiles.

The regioselectivity of lithiation on the thiazole ring is highly dependent on the choice of the lithiating agent and the substitution pattern of the thiazole itself. For 2-bromothiazole (B21250) derivatives, two primary pathways exist: direct deprotonation at an acidic C-H position (typically C-5) or halogen-lithium exchange at the C-2 position.

Studies on analogous compounds, such as 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, have shown that the choice of base is critical. growingscience.comresearchgate.net

Lithium diisopropylamide (LDA) , a strong, non-nucleophilic base, tends to deprotonate the most acidic proton on the ring. In the case of the 2-bromo-4-substituted thiazole, this occurs at the C-5 position. growingscience.comresearchgate.net

Butyllithium reagents (n-BuLi or t-BuLi) , on the other hand, primarily induce a halogen-lithium exchange at the C-2 position, replacing the bromine atom with lithium. growingscience.com Interestingly, with a strong base like t-BuLi, simultaneous lithiation at C-2 (via halogen exchange) and C-5 (via deprotonation) can occur. growingscience.com

This differential reactivity allows for selective functionalization at either the C-2 or C-5 positions by carefully selecting the appropriate lithiating agent. rsc.org

Halogen-lithium exchange is a rapid and efficient method for preparing organolithium compounds from organic halides. wikipedia.orgresearchgate.net This reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable organolithium reagent. harvard.edu The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

The mechanism is believed to proceed through an "ate-complex" intermediate. wikipedia.orgharvard.edu In the context of 2-Bromo-4-cycloheptyl-1,3-thiazole, treatment with an alkyllithium reagent like n-BuLi would lead to the formation of 4-cycloheptyl-1,3-thiazol-2-yllithium and the corresponding alkyl bromide. This reaction is usually performed at very low temperatures (e.g., -78 °C) in an inert ethereal solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions. byu.eduresearchgate.net The resulting 2-lithiated thiazole is a powerful nucleophile ready for subsequent reactions.

Reaction with Various Electrophiles Post-Metalation

Once the 4-cycloheptyl-1,3-thiazol-2-yllithium intermediate is generated, it can be quenched with a diverse range of electrophiles to introduce new functional groups at the C-2 position. youtube.com Electrophiles are electron-deficient species that readily react with electron-rich nucleophiles like the lithiated thiazole. nih.govnih.gov

Based on studies with structurally similar lithiated 2-bromothiazoles, a variety of functional groups can be installed. researchgate.net The table below summarizes potential reactions of the lithiated intermediate derived from this compound with different electrophiles.

| Electrophile | Reagent Example | Expected Product at C-2 |

| Aldehydes/Ketones | Acetaldehyde, Cyclohexanone | Secondary/Tertiary Alcohol |

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde |

| Amides | N-methoxy-N-methylacetamide | Ketone |

These reactions demonstrate the synthetic utility of the lithiated intermediate, providing access to a wide array of 2-substituted-4-cycloheptyl-1,3-thiazoles.

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2

The C-2 bromine atom also serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Suzuki-Miyaura Coupling (Boronic Acids and Esters)

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds. tcichemicals.com It typically involves the reaction of an organohalide with an organoboron compound (like a boronic acid or a boronic ester) in the presence of a palladium catalyst and a base. tcichemicals.com

For this compound, a Suzuki-Miyaura reaction would couple an aryl, heteroaryl, or vinyl group to the C-2 position of the thiazole ring. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com

General Reaction Scheme: The reaction would proceed by coupling this compound with a suitable boronic acid or ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃.

The table below outlines representative examples of Suzuki-Miyaura couplings performed on similar bromo-heterocyclic systems, which illustrate the potential transformations for this compound. nih.gov

| Aryl Boronic Acid | Catalyst/Base System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenyl-4-cycloheptyl-1,3-thiazole |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Methoxyphenyl)-4-cycloheptyl-1,3-thiazole |

| 4-Cyanophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-Cyanophenyl)-4-cycloheptyl-1,3-thiazole |

This methodology provides a direct and efficient route to biaryl and vinyl-substituted thiazoles, which are important scaffolds in medicinal chemistry and materials science.

Negishi Coupling (Organozinc Reagents)

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organic halide with an organozinc compound in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides an efficient route to introduce alkyl, vinyl, or aryl substituents at the C-2 position. Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgsigmaaldrich.com The reaction typically proceeds under mild conditions with a palladium(0) catalyst, such as one generated in situ from a palladium(II) precursor with phosphine (B1218219) ligands.

Table 1: Representative Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Catalyst System | Product |

| Alkylzinc halide | Pd(PPh₃)₄ | 2-Alkyl-4-cycloheptyl-1,3-thiazole |

| Arylzinc halide | Pd(dppf)Cl₂ | 2-Aryl-4-cycloheptyl-1,3-thiazole |

| Vinylzinc halide | Pd₂(dba)₃ / XPhos | 2-Vinyl-4-cycloheptyl-1,3-thiazole |

Stille Coupling (Organotin Reagents)

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org This method is highly versatile due to the stability of organotin reagents to air and moisture and their tolerance of a wide array of functional groups. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction with this compound allows for the introduction of various sp²- and sp-hybridized carbon fragments. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. libretexts.org

Table 2: Illustrative Stille Coupling Reactions

| Organotin Reagent (R-SnBu₃) | Catalyst System | Product |

| Vinyltributyltin | Pd(PPh₃)₄ | 2-Vinyl-4-cycloheptyl-1,3-thiazole |

| Aryltributyltin | Pd(OAc)₂ / SPhos | 2-Aryl-4-cycloheptyl-1,3-thiazole |

| Alkynyltributyltin | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-4-cycloheptyl-1,3-thiazole |

Sonogashira Coupling (Alkynes)

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov This reaction allows for the direct installation of an alkynyl moiety onto the C-2 position of the 4-cycloheptyl-1,3-thiazole core, yielding conjugated enyne and arylalkyne structures which are valuable in materials science and medicinal chemistry. wikipedia.orglibretexts.org

Table 3: Sonogashira Coupling with Various Alkynes

| Terminal Alkyne (R-C≡CH) | Catalyst System | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 2-(Phenylethynyl)-4-cycloheptyl-1,3-thiazole |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI / i-Pr₂NH | 2-(Hept-1-yn-1-yl)-4-cycloheptyl-1,3-thiazole |

| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI / Et₃N | 2-((Trimethylsilyl)ethynyl)-4-cycloheptyl-1,3-thiazole |

Buchwald-Hartwig Amination (Amine Nucleophiles)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for constructing arylamines. wikipedia.org For this compound, this transformation facilitates the introduction of primary and secondary amines at the C-2 position. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. researchgate.net The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of substrates. wikipedia.org

Table 4: Buchwald-Hartwig Amination with Different Amines

| Amine Nucleophile | Catalyst System | Base | Product |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-Phenyl-4-cycloheptyl-1,3-thiazol-2-amine |

| Cyclohexylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | N,4-Dicycloheptyl-1,3-thiazol-2-amine |

| Piperidine | Pd(OAc)₂ / RuPhos | LiHMDS | 2-(Piperidin-1-yl)-4-cycloheptyl-1,3-thiazole |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating substituents can facilitate such reactions, which typically occur at the C-5 position.

Nitration and Sulfonation (Influence of C-4 Cycloheptyl Group)

Direct nitration and sulfonation of the thiazole ring are challenging due to the ring's low reactivity and the harsh, acidic conditions required, which can lead to degradation. masterorganicchemistry.comwikipedia.org Nitration is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgyoutube.comchemguide.co.uk Sulfonation is usually performed with fuming sulfuric acid (H₂SO₄/SO₃), where SO₃ or its protonated form is the active electrophile. masterorganicchemistry.comwikipedia.orglibretexts.org

The cycloheptyl group at the C-4 position is an electron-donating alkyl group. Through inductive effects, it increases the electron density of the thiazole ring, thereby activating it towards electrophilic attack. This activation is most pronounced at the adjacent C-5 position, which is the predicted site for substitution. Despite this activation, forcing conditions are generally necessary, and the reversibility of sulfonation can be utilized for synthetic strategies where the sulfonyl group acts as a temporary blocking or directing group. wikipedia.orglibretexts.org

Halogen Dance Reactions

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. ic.ac.ukwikipedia.orgrsc.org This rearrangement is driven by the formation of a more stable organometallic intermediate. ic.ac.ukwikipedia.org For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would selectively deprotonate the most acidic ring proton at the C-5 position.

This process generates a 5-lithio-2-bromo-4-cycloheptyl-1,3-thiazole intermediate. This intermediate can then undergo an intermolecular halogen-metal exchange, potentially with another molecule of the starting material or a dihalo species, leading to a rearranged product where the bromine is at the C-5 position and the lithium is at C-2. wikipedia.orgwhiterose.ac.uk Trapping this new organolithium species with an electrophile allows for the synthesis of 2-substituted-5-bromo-4-cycloheptyl-1,3-thiazole derivatives, providing access to isomers that are not directly available. acs.orgresearchgate.net This reaction is a powerful tool for achieving functionalization at otherwise inaccessible positions on the thiazole ring. whiterose.ac.ukresearchgate.net

Reactions Involving the Cycloheptyl Substituent

The cycloheptyl group attached to the thiazole ring can undergo various functionalization reactions, typical of cycloalkanes. These transformations can introduce new functional groups, altering the steric and electronic properties of the molecule.

Functionalization of the Cycloheptyl Ring

The saturated nature of the cycloheptyl ring primarily lends itself to free-radical reactions. However, the introduction of functional groups can be achieved through various methods, often requiring activation of the C-H bonds.

One common approach is free-radical halogenation , which can introduce a halogen atom onto the cycloheptyl ring. This reaction is typically non-selective, leading to a mixture of isomers. Subsequent elimination or substitution reactions can then be employed to introduce further functionality.

Oxidation of the cycloheptyl ring can lead to the formation of cycloheptanols or cycloheptanones. The position of oxidation can be influenced by the directing effects of the thiazole ring, although this is generally weak for a saturated substituent.

The functionalization of cycloalkanes often involves multi-step sequences. For instance, the introduction of a double bond within the cycloheptyl ring via a bromination-dehydrobromination sequence can provide a handle for a wider range of transformations, such as epoxidation, dihydroxylation, or ozonolysis.

| Reaction Type | Reagents | Product(s) | Notes |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Bromocycloheptyl-thiazole derivatives | Typically results in a mixture of isomers. |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Cycloheptanol/Cycloheptanone-thiazole derivatives | Can lead to ring cleavage under harsh conditions. |

| Dehydrogenation | Catalytic methods (e.g., Pd/C, high temp) | Cycloheptenyl-thiazole derivatives | Introduces unsaturation for further functionalization. |

Stereochemical Aspects of Cycloheptyl Transformations

The stereochemistry of reactions involving the cycloheptyl ring is a critical consideration, as the formation of different stereoisomers can lead to compounds with distinct biological activities. The large and flexible nature of the seven-membered ring allows for multiple conformations, which can influence the stereochemical outcome of a reaction.

For reactions that create a new stereocenter on the cycloheptyl ring, the approach of the reagent can be influenced by the bulky thiazole substituent, potentially leading to diastereoselectivity. The preferred conformation of the cycloheptyl ring will play a significant role in determining the facial selectivity of the attack.

In cases where a chiral catalyst or reagent is used, enantioselective functionalization of the cycloheptyl ring may be possible. However, achieving high levels of stereocontrol in reactions on large, flexible rings like cycloheptane (B1346806) can be challenging.

Table of Stereoselective Reactions on Cycloheptyl Analogs

| Reaction | Chiral Catalyst/Reagent | Diastereomeric/Enantiomeric Excess (Illustrative) |

| Asymmetric Dihydroxylation | AD-mix-β | >90% ee |

| Enantioselective Epoxidation | Sharpless Epoxidation | >95% ee |

| Directed Hydrogenation | Wilkinson's Catalyst | High de |

Note: The data in this table is illustrative and based on general principles of stereoselective reactions on cycloalkenes. Specific outcomes for 4-cycloheptyl-1,3-thiazole derivatives would require experimental verification.

Ring Transformations and Rearrangements of the Thiazole Core

The thiazole ring in this compound, while aromatic, can undergo transformations that alter its core structure. These reactions often require specific conditions to overcome the aromatic stability of the ring.

The presence of the bromine atom at the 2-position is key to many of these transformations. For instance, metal-halogen exchange can generate a 2-lithiated thiazole species. This highly reactive intermediate can then be trapped with various electrophiles. In some cases, these lithiated species can undergo ring-opening reactions.

Thiazolium salts, formed by the N-alkylation of the thiazole ring, are susceptible to nucleophilic attack, which can lead to ring cleavage. The subsequent fate of the ring-opened intermediate can vary, leading to either recyclization to a different heterocyclic system or the formation of an acyclic product.

Furthermore, certain substituted thiazoles can undergo rearrangements, such as the Cornforth rearrangement, although this is more common for 4-oxazolyl derivatives. Photochemical conditions can also induce rearrangements and cycloadditions of the thiazole ring.

| Transformation Type | Conditions | Resulting Structure |

| Ring-opening via Lithiation | n-BuLi, low temperature | Acyclic thioamide derivatives |

| Nucleophilic Ring Cleavage | N-alkylation followed by nucleophile (e.g., OH-) | Acyclic products or rearranged heterocycles |

| Photochemical Rearrangement | UV irradiation | Isomeric thiazoles or other heterocycles |

It is important to note that the specific reactivity of this compound in these ring transformations would be influenced by the steric bulk of the cycloheptyl group, which may hinder the approach of reagents to the thiazole core.

Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for chemists, offering detailed insights into molecular structures. For a compound like 2-Bromo-4-cycloheptyl-1,3-thiazole, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography would be employed for a thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be used to identify the different types of protons in this compound. The spectrum would be expected to show distinct signals for the single proton on the thiazole (B1198619) ring and the protons of the cycloheptyl group. The chemical shift of the thiazole proton would be indicative of its aromatic environment. The protons on the cycloheptyl ring would likely appear as a series of complex multiplets due to their various chemical and magnetic environments.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the thiazole ring would appear at characteristic chemical shifts, with the carbon atom bonded to the bromine atom being significantly influenced. The seven carbon atoms of the cycloheptyl ring would also be resolved, providing further confirmation of the structure.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY experiments would reveal which protons are coupled to each other, helping to trace out the spin systems within the cycloheptyl ring. HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₀H₁₄BrNS. The mass spectrum would also display a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), which would be a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum could also offer clues about the molecule's structure, such as the loss of the cycloheptyl group or the bromine atom.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the cycloheptyl and thiazole moieties, C=N and C=C stretching vibrations characteristic of the thiazole ring, and the C-Br stretching frequency. While not providing a complete structural picture on its own, IR spectroscopy serves as a quick and effective method to confirm the presence of key functional groups.

Computational Chemistry and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides valuable insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations could be used to predict various properties of this compound, including its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. Such theoretical studies on thiazole derivatives have been shown to provide results that are in good agreement with experimental data researchgate.net. Furthermore, DFT can be used to explore the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its chemical reactivity and electronic properties.

Molecular Docking and Dynamics Simulations (for potential derivative interactions)

Molecular docking and dynamics simulations are computational tools used to predict how a molecule, or its derivatives, might interact with a biological target, typically a protein. This is crucial in drug discovery and materials science for assessing the potential of a compound to bind to a specific site and elicit a biological response or exhibit certain material properties.

For derivatives of this compound, docking studies would involve placing the molecule into the binding site of a target protein and calculating its binding affinity. The binding energies for thiazole derivatives often fall in a favorable range, indicating stable interactions with protein targets. mdpi.com For instance, studies on similar heterocyclic compounds have demonstrated that modifications to the core structure can significantly influence binding. The cycloheptyl group offers a large, flexible, non-polar surface that could engage in hydrophobic interactions within a protein's active site, while the thiazole ring's nitrogen and sulfur atoms could form hydrogen bonds or other polar contacts.

Molecular dynamics simulations would further refine these findings by modeling the movement of the compound and the protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon interaction.

Table 1: Illustrative Molecular Docking Results for a Hypothetical this compound Derivative This table presents a hypothetical scenario based on typical results for similar compounds to illustrate the data obtained from molecular docking studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Val523, Ala527 | Hydrophobic (Cycloheptyl) |

| 11β-HSD1 | -7.9 | Tyr183, Ser170 | Hydrogen Bond (Thiazole-N) |

| Tubulin | -9.1 | Cys241, Leu242 | Hydrophobic (Cycloheptyl), Halogen Bond (Bromo) |

Prediction of Reactivity, Regioselectivity, and Electronic Properties

Computational chemistry, particularly DFT, is used to predict the reactivity and electronic nature of molecules. For this compound, the electronic properties are governed by the interplay between the electron-withdrawing bromo group and the electron-donating cycloheptyl group attached to the aromatic thiazole ring.

The bromine atom at the 2-position significantly influences the molecule's reactivity. It lowers the electron density of the thiazole ring, making it less susceptible to electrophilic attack compared to an unsubstituted thiazole. mdpi.com However, this C-Br bond is a key site for reactivity, being susceptible to nucleophilic aromatic substitution or participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille coupling), which would allow for the synthesis of more complex derivatives.

The distribution of electron density, visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) plots, can predict sites of electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Predicted Electronic Properties of this compound These values are theoretical predictions based on DFT calculations for analogous structures and serve as estimations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | -1.5 eV | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates a polar molecule |

| Electron Affinity | 1.1 eV | Reflects the ability to accept an electron |

Conformational Analysis of the Cycloheptyl Substituent

The seven-membered cycloheptyl ring is conformationally flexible, capable of adopting several low-energy forms, such as the twist-chair, chair, twist-boat, and boat conformations. The specific conformation adopted by the cycloheptyl group in this compound, and its orientation relative to the planar thiazole ring, will be determined by steric and electronic factors.

Computational conformational analysis can identify the most stable conformers and the energy barriers between them. The interaction between the hydrogen atoms at the point of attachment (C1 of cycloheptyl and C4 of thiazole) and the adjacent atoms on both rings will create steric strain that dictates the preferred rotational angle (dihedral angle). Studies on other thiazole-containing molecules have shown that intramolecular interactions can significantly stabilize certain conformations. nih.govresearchgate.net For this compound, the lowest energy conformation would likely orient the bulky cycloheptyl group to minimize steric clash with the thiazole ring and the bromo-substituent. This conformational preference can, in turn, influence how the molecule interacts with other molecules or biological targets. researchgate.net

Table 3: Theoretical Relative Energies of Cycloheptyl Ring Conformations Attached to a Thiazole Ring This table provides an illustrative example of the expected relative energies for the different conformations of the cycloheptyl substituent.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (Thiazole-C4-C1-C2) |

| Twist-Chair | 0.00 | ~60° |

| Chair | 1.4 | ~180° |

| Twist-Boat | 2.1 | ~90° |

| Boat | 2.7 | ~0° |

Synthetic Applications and Chemical Utility

2-Bromo-4-cycloheptyl-1,3-thiazole as a Versatile Synthetic Intermediate

The chemical reactivity of this compound positions it as a highly versatile intermediate in organic synthesis. The presence of a bromine atom at the 2-position of the thiazole (B1198619) ring is of particular significance, as it provides a reactive site for a variety of cross-coupling reactions. This functionality allows for the strategic introduction of diverse molecular fragments, rendering it a valuable building block for more complex molecules.

The thiazole ring itself is a key structural motif found in numerous biologically active compounds and functional materials. nih.gov The cycloheptyl group at the 4-position can influence the solubility and steric properties of the molecule and its derivatives, which can be advantageous in both medicinal chemistry and materials science applications.

The utility of 2-bromo-thiazole derivatives as synthetic intermediates is well-established in the chemical literature. These compounds are known to participate in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. organic-synthesis.comwikipedia.orgwikipedia.orgchemspider.commdpi.comtcichemicals.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 2-Aryl-4-cycloheptyl-1,3-thiazole |

| Stille Coupling | Organostannane | Pd catalyst | 2-Substituted-4-cycloheptyl-1,3-thiazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 2-Amino-4-cycloheptyl-1,3-thiazole |

This table illustrates the potential transformations of this compound based on established reactivity of 2-bromothiazoles.

The ability to functionalize the C2 position of this compound makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. nih.gov By employing cross-coupling strategies, various aromatic and heteroaromatic rings can be appended to the thiazole core. This approach is instrumental in the construction of polycyclic and multi-heterocyclic architectures, which are often associated with interesting pharmacological properties and material characteristics.

For instance, a Suzuki-Miyaura coupling reaction with a suitable boronic acid can introduce a new aryl or heteroaryl group. Subsequent intramolecular cyclization reactions can then be envisioned to form fused ring systems. The cycloheptyl moiety can play a role in directing the conformation of these complex structures.

In the field of drug discovery and materials science, the generation of chemical libraries with diverse functionalities is crucial for identifying lead compounds with desired properties. This compound serves as an excellent precursor for creating such libraries. kuey.net The reactivity of the C-Br bond allows for the parallel synthesis of a wide range of derivatives by reacting it with a collection of different coupling partners.

This high-throughput approach can rapidly generate a multitude of 2-substituted-4-cycloheptyl-1,3-thiazole analogs. For example, a library of aminated thiazoles can be synthesized via the Buchwald-Hartwig amination with various primary and secondary amines. Similarly, libraries of 2-alkenyl or 2-alkynyl thiazoles can be prepared through Heck and Sonogashira couplings, respectively.

Contribution to Materials Science Research

Thiazole-containing compounds have garnered significant attention in materials science due to their unique electronic and photophysical properties. researchgate.netnih.gov The thiazole ring is an electron-deficient system, which makes it a useful component in the design of organic semiconductors and other functional materials.

The general structure of this compound provides a scaffold that can be elaborated into materials with specific functions. The bromo-substituent acts as a synthetic handle for introducing functionalities that can tune the electronic properties and intermolecular interactions of the resulting materials.

The development of functional organic materials with precisely controlled electronic properties is a key area of research. By strategically modifying the structure of this compound, it is possible to create new materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For example, coupling with electron-donating or electron-withdrawing aromatic groups through Suzuki or Stille reactions can systematically alter the bandgap of the resulting conjugated molecules. The cycloheptyl group can enhance the solubility of these materials in organic solvents, which is a critical factor for their processability into thin films for electronic devices.

| Potential Functional Material | Synthetic Approach from this compound | Potential Application |

| Donor-Acceptor Conjugated Polymer | Stille or Suzuki polymerization with an electron-rich comonomer | Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) |

| Small Molecule Semiconductor | Suzuki coupling with extended aromatic systems | Organic light-emitting diodes (OLEDs), OFETs |

| Fluorescent Dye | Functionalization at the 2-position with a fluorophore | Bio-imaging, Sensors |

This table provides examples of potential functional materials that could be synthesized from this compound and their prospective applications.

Thiazole-based materials are increasingly being investigated for their use in organic electronics and optoelectronics. researchgate.netnih.gov Their applications span a wide range, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of the thiazole moiety can improve charge transport and photophysical properties.

This compound can be considered a building block for the synthesis of active materials for these devices. For instance, it can be used to synthesize conjugated polymers where the thiazole unit acts as an electron-accepting moiety. The large and flexible cycloheptyl group can disrupt intermolecular packing, which can be beneficial for achieving high efficiencies in certain optoelectronic devices.

Application in Ligand Design and Coordination Chemistry

The thiazole ring contains both nitrogen and sulfur atoms, which are capable of coordinating to metal ions. This makes thiazole derivatives attractive candidates for the design of new ligands in coordination chemistry. The resulting metal complexes can have interesting catalytic, magnetic, or photoluminescent properties.

This compound can be functionalized at the 2-position to introduce additional coordinating groups, leading to the formation of bidentate or tridentate ligands. The cycloheptyl group can impart significant steric influence around the metal center, which can affect the catalytic activity and selectivity of the metal complex.

The coordination chemistry of thiazole-based ligands is an active area of research, with applications in catalysis, sensing, and the development of new materials such as metal-organic frameworks (MOFs).

Precursor for N-Heterocyclic Carbene (NHC) Ligands (based on analogous cycloheptyl NHCs)

This compound is a key precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, specifically those belonging to the thiazol-2-ylidene class. NHCs have become indispensable in coordination chemistry and catalysis due to their strong σ-donating properties and the steric tunability of their substituents. nih.govacs.org The cycloheptyl group in the target molecule offers a unique steric profile that can influence the catalytic activity and selectivity of the resulting metal complexes.

The synthesis of the corresponding thiazolium salt, the direct precursor to the NHC, is typically achieved through the reaction of this compound with a primary amine, followed by N-alkylation or N-arylation. The resulting thiazolium salt can then be deprotonated with a strong base to generate the free carbene, which can be trapped by a metal center. This process is analogous to the synthesis of other thiazolium salts from their corresponding 2-bromothiazole (B21250) precursors. researchgate.net

Recent studies have highlighted the advantageous properties of thiazol-2-ylidenes as ligands. For instance, N-aryl thiazol-2-ylidenes with fused cyclic rings on their backbone, such as 3-aryl-4,5-cycloheptylthiazol-2-ylidene, have been selected for studies in organocatalysis due to the enhanced stability they impart to the system. nih.gov The presence of the bulky and flexible cycloheptyl group can create a specific steric environment around the metal center, which is expected to favor certain transformations. For example, conformationally flexible cyclohexyl groups on an imidazolylidene ligand have been shown to enhance reductive elimination in palladium catalysis. acs.org By analogy, the cycloheptyl substituent in a thiazol-2-ylidene ligand derived from this compound could offer similar conformational flexibility, potentially influencing the efficiency of catalytic cycles.

The electronic properties of thiazol-2-ylidenes are also noteworthy. They are known to be more electrophilic compared to their more common imidazol-2-ylidene counterparts. nih.gov This enhanced electrophilicity can lead to highly active carbene ligands for various catalytic reactions. The combination of the unique steric footprint of the cycloheptyl group and the inherent electronic properties of the thiazole ring makes NHC ligands derived from this compound promising candidates for applications in catalysis.

Utility in Transition Metal Catalysis

The this compound scaffold can be directly employed in various transition metal-catalyzed cross-coupling reactions, where the bromine atom serves as a handle for the introduction of new functional groups. The C-Br bond at the 2-position of the thiazole ring is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium and copper, initiating a catalytic cycle for bond formation.

Thiazole derivatives are known to participate in a range of cross-coupling reactions. For instance, palladium-catalyzed direct C-H arylation of azoles, including thiazoles, is a well-established method for forming C-C bonds. nih.govmdpi.com While these reactions often target C-H bonds, the presence of a bromine atom provides a more conventional and often more reactive site for coupling. The reactivity of bromo-thiazoles in such transformations allows for the synthesis of more complex substituted thiazoles. For example, 2-bromothiazole derivatives can undergo Suzuki, Stille, and Heck coupling reactions to introduce aryl, vinyl, and other organic fragments at the 2-position.

The specific cycloheptyl substituent at the 4-position can also influence the outcome of these catalytic reactions. Its steric bulk can direct the regioselectivity of reactions on other parts of the molecule or affect the stability and reactivity of the organometallic intermediates involved in the catalytic cycle.

Furthermore, the thiazole ring itself can act as a ligand for transition metals, potentially leading to interesting catalytic systems. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and this coordination can play a role in directing reactions or stabilizing catalytic species. The interplay between the reactive C-Br bond and the coordinating ability of the thiazole nucleus makes this compound a valuable substrate for the development of novel catalytic methodologies and the synthesis of complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.